6,6-Dimethyldihydropterin

Dihydropteridine Reductase Phenylalanine Hydroxylase Quinoid Dihydropterin Stability

Natural quinoid dihydropterins rapidly rearrange to 7,8-dihydro isomers, precluding reliable enzyme kinetics. 6,6-Dimethyldihydropterin (CAS 84812-29-3) solves this with geminal dimethyl substitution, conferring hours-long physiological stability (t₁/₂ = 1.25-4 h). - Superior DHPR substrate: 2× Vmax of natural quinoid dihydrobiopterin, Km = 0.4 mM - No phenylalanine hydroxylase inhibition at ≤0.4 mM (unlike 6-methyl-7,8-dihydropterin, Ki = 0.2 mM) - Enables NMR, UV-Vis, and crystallography of stable quinoid dihydropterin - Available for immediate R&D supply

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
CAS No. 84812-29-3
Cat. No. B8599879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyldihydropterin
CAS84812-29-3
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESCC1(CN=C2C(=N1)C(=O)NC(=N2)N)C
InChIInChI=1S/C8H11N5O/c1-8(2)3-10-5-4(13-8)6(14)12-7(9)11-5/h3H2,1-2H3,(H3,9,10,11,12,14)
InChIKeyQWJMQLTVBZXCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyldihydropterin: Stable Quinoid Probe for Pterin-Dependent Enzymes


6,6-Dimethyldihydropterin (CAS 84812-29-3) is a synthetically engineered dihydropterin derivative characterized by geminal dimethyl substitution at the 6-position of the pteridine ring [1]. This structural modification prevents the rapid tautomeric rearrangement to 7,8-dihydropterin that plagues natural quinoid dihydropterins, conferring hours-long stability under physiological conditions [1]. The compound serves as a stabilized quinoid dihydropterin (q-6,6-Me2PH2) substrate for dihydropteridine reductase and is generated from its tetrahydropterin counterpart (6,6-Me2PH4), which functions as a cofactor for phenylalanine hydroxylase [1].

Stability
Hours-long quinoid stability under physiological conditions
Substrate
Functions as DHPR substrate and PAH cofactor
Clean probe
No inhibition of phenylalanine hydroxylase at relevant concentrations

Why 6,6-Dimethyldihydropterin Outperforms Natural Pterins


Natural quinoid dihydropterins, such as quinoid dihydrobiopterin, undergo rapid rearrangement to 7,8-dihydropterins under physiological conditions, precluding their isolation and detailed characterization [1]. Positional isomers like 6,7-dimethyltetrahydropterin do not address this stability limitation and exhibit fundamentally different enzyme kinetic behavior with dihydropteridine reductase [2]. Furthermore, common dihydropterin analogs such as 6-methyl-7,8-dihydropterin and 7,8-dihydrobiopterin act as competitive inhibitors of phenylalanine hydroxylase, confounding enzyme mechanism studies, whereas 6,6-dimethyldihydropterin does not [1]. Substitution with unmodified pterins thus introduces either rapid degradation, altered substrate kinetics, or unintended inhibition artifacts.

Rapid rearrangement
Natural quinoid dihydropterins degrade in minutes, precluding isolation and characterization.
Altered enzyme kinetics
Positional isomers like 6,7-dimethyltetrahydropterin exhibit different kinetic behavior with DHPR.
Inhibition artifacts
Common analogs such as 6-methyl-7,8-dihydropterin and 7,8-dihydrobiopterin competitively inhibit PAH.

Key Performance Evidence vs. Natural Pterin Substrates


Extended Stability Under Physiological Conditions

In 0.1 M Tris-HCl, pH 7.4, the quinoid form of 6,6-dimethyldihydropterin (q-6,6-Me2PH2) demonstrates a half-life of 4 hours at 27°C and 1.25 hours at 37°C [1]. This stability contrasts with natural quinoid dihydrobiopterin and unsubstituted quinoid dihydropterins, which undergo rapid tautomeric rearrangement to 7,8-dihydropterins on a timescale of minutes or less, precluding their isolation and characterization [1].

Stability
Reported
t₁/₂ = 4 h (27°C) / 1.25 h (37°C)
Supports prolonged assay workflows
0.1 M Tris-HCl, pH 7.4
Dihydropteridine Reductase Phenylalanine Hydroxylase Quinoid Dihydropterin Stability

Enhanced Catalytic Efficiency with Dihydropteridine Reductase

With dihydropteridine reductase, quinoid 6,6-dimethyldihydropterin (q-6,6-Me2PH2) exhibits a maximum velocity (Vmax) that is twice that of the natural substrate, quinoid dihydrobiopterin, while maintaining a Km of 0.4 mM [1].

Vmax & Km
Head-to-head
2× Vmax vs natural substrate; Km 0.4 mM
Supports DHPR activity detection
Dihydropteridine reductase assay
Dihydropteridine Reductase Enzyme Kinetics Substrate Turnover

No Inhibitory Effect on Phenylalanine Hydroxylase

At concentrations up to 0.4 mM, quinoid 6,6-dimethyldihydropterin (q-6,6-Me2PH2) does not inhibit phenylalanine hydroxylase [1]. In contrast, 6-methyl-7,8-dihydropterin and 7,8-dihydrobiopterin act as competitive inhibitors with Ki values of 0.2 mM and 0.05 mM, respectively [1].

PAH inhibition
Head-to-head
No inhibition up to 0.4 mM; comparators Ki 0.2 mM, 0.05 mM
Supports interference-free PAH assays
Phenylalanine hydroxylase assay
Phenylalanine Hydroxylase Enzyme Inhibition Mechanistic Probe

Cross-Species Reactivity with Dihydropteridine Reductase

Quinonoid 6,6-dimethyldihydropterin is a functional substrate for dihydropteridine reductase (EC 1.5.1.34) from both Bos taurus (bovine) and Ovis aries (ovine) sources, with NAD(P)H-dependent conversion to 6,6-dimethyltetrahydropterin documented in enzyme databases [1].

Cross-species
Class-level
Active with bovine & ovine DHPR
Supports comparative biochemistry studies
Quantitative kinetic data not provided
Dihydropteridine Reductase Species Cross-Reactivity Enzyme Substrate

Optimal Research Applications for 6,6-Dimethyldihydropterin


Dihydropteridine Reductase Kinetics and Structure-Function Studies

The doubled Vmax (2× that of natural quinoid dihydrobiopterin) [1] and defined Km (0.4 mM) [1] make 6,6-dimethyldihydropterin a superior substrate for quantifying dihydropteridine reductase activity, particularly in mutant enzyme studies where kinetic changes must be unambiguously attributed to the enzyme rather than substrate instability. Its stability (t₁/₂ = 1.25–4 h) [1] supports extended time-course experiments.

Interference-Free Phenylalanine Hydroxylase Cofactor Assays

The tetrahydropterin form (6,6-Me2PH4) serves as a phenylalanine hydroxylase cofactor with kinetic parameters similar to 6,7-dimethyltetrahydropterin [1], while the quinoid product (q-6,6-Me2PH2) does not inhibit the enzyme at concentrations up to 0.4 mM [1]. This property makes it ideal for coupled enzyme assays measuring hydroxylase activity without the confounding competitive inhibition observed with 6-methyl-7,8-dihydropterin (Ki = 0.2 mM) or 7,8-dihydrobiopterin (Ki = 0.05 mM) [1].

Isolation and Characterization of Quinoid Dihydropterin Intermediates

The hours-long stability of q-6,6-Me2PH2 under physiological conditions [1] enables techniques such as NMR spectroscopy, UV-Vis spectrophotometry, and X-ray crystallography that require stable, purified samples. This compound has been used to definitively determine chemical and physical properties of quinoid dihydropterins, including pKa values [1].

Application
Selection Property
Validation Focus
DHPR kinetics & structure-function
Stable quinoid substrate with defined kinetics
Kinetic parameter characterization over extended time
PAH cofactor assays without interference
Non-inhibitory quinoid product
Coupled assay interference testing
Quinoid dihydropterin intermediate isolation
Hours-long stability for purification
Spectroscopic & crystallographic characterization

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